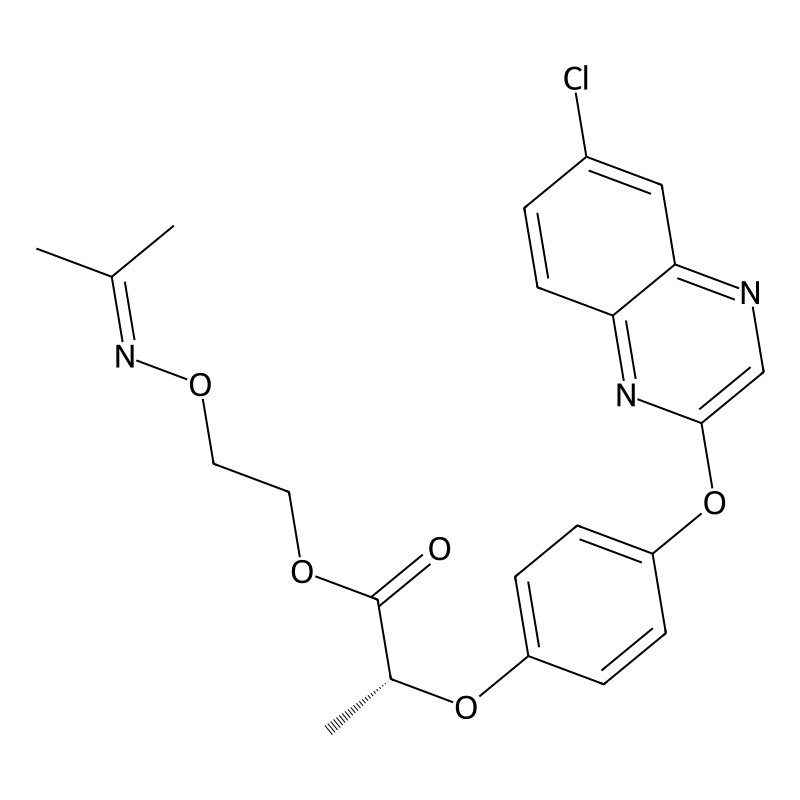

Propaquizafop

Content Navigation

Formulators facing phytotoxicity and soil persistence from generic FOPs find a targeted solution in propaquizafop, a rapid-depuration ACCase inhibitor.

- Water/sediment DT50

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Propaquizafop (CAS: 111479-05-1) is a highly active, post-emergence aryloxyphenoxypropionate (FOP) herbicide that functions as a selective acetyl-CoA carboxylase (ACCase) inhibitor. In agricultural and industrial chemical procurement, it is primarily sourced as an active ingredient for formulating premium graminicides. While it shares a core mechanism of action with other FOPs like quizalofop-p-ethyl and haloxyfop-R-methyl, propaquizafop is distinguished by its specific stereochemistry, rapid environmental depuration, and superior compatibility in micro-emulsion (ME) and ready-mix (RM) formulations. Buyers typically evaluate propaquizafop based on its highly favorable soil half-life profile, low groundwater contamination risk, and specific synergistic behaviors when co-formulated with broadleaf herbicides like oxyfluorfen or imazethapyr [1].

Research Fit

Substituting propaquizafop with closely related analogs such as quizalofop-p-ethyl or haloxyfop-R-methyl frequently results in compromised formulation stability, increased crop phytotoxicity (measured via Weed Index), and unacceptable environmental persistence. While these compounds share the ACCase inhibition pathway, their degradation kinetics diverge significantly; for instance, quizalofop-p-ethyl exhibits prolonged aerobic soil metabolism, whereas propaquizafop undergoes rapid hydrolysis and biological depuration, clearing stringent non-persistence criteria [1]. Furthermore, in ready-mix (RM) and micro-emulsion (ME) applications, generic substitution often exacerbates chemical antagonism with ALS-inhibiting broadleaf herbicides, leading to a measurable drop in grassy weed control efficiency and lower net economic returns for the end-user[2]. Consequently, procurement decisions must prioritize propaquizafop when rapid soil clearance and optimized multi-active tank compatibility are required.

Substitution Risk

Soil Persistence & Environmental Degradation

Regulatory and environmental compliance often dictates herbicide selection based on soil persistence. Propaquizafop demonstrates rapid hydrolysis (pH 4-9) and a water/sediment half-life of less than 1 day, with major metabolites degrading within 27-39 days, successfully clearing PBT (Persistence, Bioaccumulation, and Toxicity) persistence criteria [1]. In stark contrast, the widely used analog quizalofop-p-ethyl exhibits an aerobic soil metabolism half-life of up to 390 days and aquatic metabolism half-lives exceeding 90 days [2]. This accelerated degradation profile makes propaquizafop significantly safer for intensive crop rotation schedules.

| Evidence Dimension | Aerobic soil and water/sediment half-life |

| Target Compound Data | Propaquizafop: <1 day (water/sediment), <50 days (biodegradation) |

| Comparator Or Baseline | Quizalofop-p-ethyl: 390 days (aerobic soil metabolism) |

| Quantified Difference | Propaquizafop demonstrates an >85% reduction in environmental persistence compared to the quizalofop-p-ethyl baseline. |

| Conditions | Standardized aerobic soil and water/sediment biodegradation assays. |

Essential for procurement in regions with strict environmental compliance and for agricultural programs requiring rapid soil clearance for subsequent crop planting.

Ready-Mix Yield Protection & Weed Index

The economic viability of an herbicide formulation is heavily dependent on minimizing crop yield loss, quantified as the Weed Index (WI). In field evaluations of broad-spectrum weed suppression in Allium cepa L., a sequential application involving a propaquizafop + oxyfluorfen ready-mix (RM) achieved the lowest WI of 12.48% [1]. When compared to the baseline application of quizalofop-ethyl, which resulted in a substantially higher WI of 36.22%, the propaquizafop formulation demonstrated superior crop safety and yield protection [1].

| Evidence Dimension | Weed Index (WI) percentage based on crop yield loss |

| Target Compound Data | Propaquizafop + Oxyfluorfen (RM): 12.48% WI |

| Comparator Or Baseline | Quizalofop-ethyl baseline: 36.22% WI |

| Quantified Difference | Propaquizafop reduced the Weed Index by 23.74 absolute percentage points compared to the quizalofop-ethyl baseline. |

| Conditions | Field evaluation in Allium cepa L. at 40 days after treatment (DAT). |

Guides the selection of active ingredients for ready-mix formulations where minimizing crop phytotoxicity and maximizing harvest yield are primary economic drivers.

Micro-Emulsion Economic Return & Efficacy

The physical compatibility and synergistic efficacy of propaquizafop in advanced formulation types, such as micro-emulsions (ME), directly impact end-user profitability. In a comparative study on blackgram (Vigna mungo), a propaquizafop (2.5%) + imazethapyr (3.75%) ME ready-mix applied at 125 g a.i./ha yielded 1235 kg/ha, generating the highest net monetary return and a benefit-cost ratio of 3.10 [1]. The closest in-class substitute, a quizalofop-ethyl (7.5%) + imazethapyr (15%) EC ready-mix, yielded only 1184 kg/ha [1]. This confirms propaquizafop's superior performance when co-formulated with ALS inhibitors.

| Evidence Dimension | Crop yield and Benefit-Cost Ratio |

| Target Compound Data | Propaquizafop ME ready-mix: 1235 kg/ha yield (B:C ratio 3.10) |

| Comparator Or Baseline | Quizalofop-ethyl EC ready-mix: 1184 kg/ha yield |

| Quantified Difference | Propaquizafop formulation increased crop yield by 51 kg/ha and achieved the highest overall net monetary return. |

| Conditions | Post-emergence application (17 DAS) in blackgram field trials. |

Demonstrates that selecting propaquizafop for ME ready-mixes translates to superior agronomic performance and economic returns compared to standard quizalofop-ethyl EC formulations.

Resistant Grass Biomass Reduction

Propaquizafop serves as a highly potent synergistic partner in multi-active herbicide programs targeting stubborn grass species like wild oat (Avena fatua). Field data indicates that combining propaquizafop (200g a.i./ha) with trifluralin and isoxaben achieved a 95% reduction in wild oat biomass at 16 weeks after planting (WAP) [1]. In contrast, the baseline application of trifluralin alone provided only a 37–53% biomass reduction[1]. This quantitative leap in efficacy highlights propaquizafop's value in complex, high-performance agrochemical mixtures.

| Evidence Dimension | Target weed biomass reduction (%) |

| Target Compound Data | Trifluralin + Propaquizafop + Isoxaben: 95% reduction |

| Comparator Or Baseline | Trifluralin baseline alone: 37–53% reduction |

| Quantified Difference | The addition of propaquizafop drove a 42–58% absolute increase in target biomass reduction. |

| Conditions | Field trials on oilseed rape evaluated at 16 weeks after planting (WAP). |

Justifies the procurement of propaquizafop as a high-potency active ingredient for pre-emergent and post-emergent herbicide programs targeting resistant grass species.

Low-Persistence Formulation Development

Due to its rapid hydrolysis and water/sediment half-life of less than 1 day, propaquizafop is the ideal ACCase inhibitor for formulations designed for environmentally sensitive regions or intensive crop rotation systems where long-acting soil residues (typical of quizalofop-p-ethyl) are prohibited [1].

Advanced Micro-Emulsion Ready-Mix Manufacturing

Propaquizafop demonstrates superior compatibility and yield protection when formulated as a micro-emulsion with ALS-inhibiting broadleaf herbicides (e.g., imazethapyr). It is the preferred active ingredient for manufacturers aiming to produce high-margin, multi-action ready-mixes that maximize the benefit-cost ratio for end-users [2].

Graminicide Programs for Broadleaf Crops

In agricultural programs targeting stubborn grasses like Avena fatua in broadleaf crops (onion, soybean, blackgram), propaquizafop provides superior biomass reduction and the lowest Weed Index (WI) compared to generic FOPs, making it the optimal choice for premium crop protection portfolios [3].

Application Fit

References

- [1] OSPAR Commission. Deselection of substances: Assessment of Propaquizafop PBT properties. OSPAR, 2026.

- [2] Agronomy Journal. Efficacy of different herbicides on weed index, yield and economics of blackgram. Agronomy Journals, 2025.

- [3] Horizone Publishing. Evaluation of herbicide mixtures for broad-spectrum weed suppression and yield improvement in onion (Allium cepa L.). Horizone Publishing, 2026.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

4.6

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H317 (80.41%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (19.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (80.41%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (80.41%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

2: Michitte P, Espinoza N, De Prado R. Cross-resistance to ACCase inhibitors of Lolium multiflorum, Lolium perenne and Lolium rigidum found in Chile. Commun Agric Appl Biol Sci. 2003;68(4 Pt A):397-402. PubMed PMID: 15149135.

3: Bouis P, Bieri F, Lang B, Thomas H, Waechter F. Effect of propaquizafop and its free-acid derivative on lauric acid hydroxylation and peroxisomal beta-oxidation in primary cultured rat, mouse, guinea pig and marmoset hepatocytes. Toxicol In Vitro. 1993 Jul;7(4):427-31. PubMed PMID: 20732228.

4: Sparacino AC, Tano F, Ferro R, Ditto D, Riva N, Braggio R. Effects of water management and herbicide treatments on red rice control. Meded Rijksuniv Gent Fak Landbouwkd Toegep Biol Wet. 2002;67(3):441-9. PubMed PMID: 12696411.

5: Strupp C, Bomann WH, Spézia F, Gervais F, Forster R, Richert L, Singh P. A human relevance investigation of PPARα-mediated key events in the hepatocarcinogenic mode of action of propaquizafop in rats. Regul Toxicol Pharmacol. 2018 Jun;95:348-361. doi: 10.1016/j.yrtph.2018.04.005. Epub 2018 Apr 5. PubMed PMID: 29626562.

6: López-Ruiz R, Romero-González R, Martínez Vidal JL, Fernández-Pérez M, Garrido Frenich A. Degradation studies of quizalofop-p and related compounds in soils using liquid chromatography coupled to low and high resolution mass analyzers. Sci Total Environ. 2017 Dec 31;607-608:204-213. doi: 10.1016/j.scitotenv.2017.06.261. Epub 2017 Jul 27. PubMed PMID: 28692891.

7: López-Ruiz R, Romero-González R, Martínez Vidal JL, Garrido Frenich A. Behavior of quizalofop-p and its commercial products in water by liquid chromatography coupled to high resolution mass spectrometry. Ecotoxicol Environ Saf. 2018 Aug 15;157:285-291. doi: 10.1016/j.ecoenv.2018.03.094. Epub 2018 Apr 5. PubMed PMID: 29627412.

Explore Compound Types